2,3-Dihydroxyquinoxaline
Overview
Description
2,3-Dihydroxyquinoxaline is an organic compound with the molecular formula C8H6N2O2. It is a derivative of quinoxaline, characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxyquinoxaline is involved in electrophilic substitution reactions. For instance, it reacts with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to undergo electrophilic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxyquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. For instance, the reaction of o-phenylenediamine with oxalic acid or pyruvic acid under controlled conditions can produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxyquinoxaline undergoes various chemical reactions, including:
Electrophilic Substitution: It reacts with sulfuric acid and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline.
Complex Formation: It reacts with ruthenium tricarbonyl in dimethyl sulfoxide to form a complex compound.
Common Reagents and Conditions:
Sulfuric Acid and Potassium Nitrate: Used for nitration reactions.
Ruthenium Tricarbonyl in Dimethyl Sulfoxide: Used for complex formation.
Major Products:
2,3-Dihydroxy-6-nitroquinoxaline: Formed through nitration.
Ruthenium Complex: Formed through complexation with ruthenium tricarbonyl.
Scientific Research Applications
2,3-Dihydroxyquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydroxyquinoxaline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2,3-Dichloroquinoxaline
- 2,3-Dihydroxypyridine
- 1,4-Dimethylquinoxaline-2,3-dione
Comparison: 2,3-Dihydroxyquinoxaline is unique due to its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 2,3-dichloroquinoxaline, with chlorine substituents, exhibits different reactivity and applications .
Properties
IUPAC Name |
1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJFBJGGLJVMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065946 | |
Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |
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Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown powder; [Alfa Aesar MSDS] | |
Record name | 2,3-Dihydroxyquinoxaline | |
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URL | https://haz-map.com/Agents/9924 | |
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Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000005 [mmHg] | |
Record name | 2,3-Dihydroxyquinoxaline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
15804-19-0 | |
Record name | 2,3-Dihydroxyquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15804-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dihydroxyquinoxaline | |
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Record name | 2,3-Dihydroxyquinoxaline | |
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Record name | 2,3-Dihydroxyquinoxaline | |
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Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Quinoxalinedione, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-2,3-diol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.259 | |
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Record name | 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO- | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-Dihydroxyquinoxaline and its derivatives are known to act as antagonists for glutamate receptors, specifically GluR4. [, ] This interaction occurs through binding to the ligand-binding domain of GluR4, competing with the natural agonist glutamate. [, ] While the exact downstream effects depend on the specific receptor subtype and cellular context, antagonist binding to glutamate receptors typically inhibits their activity, reducing neuronal excitability.
A:
- Spectroscopic Data:
ANone: The provided research does not focus on the catalytic properties of this compound.
A: Yes, Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional have been performed to determine the most stable geometries and relative stability of this compound and its derivatives. [] These calculations help understand the compound's energetics and provide insights into its structure-activity relationships.
A: Research suggests that modifications to the this compound structure, such as the addition of chlorine or cyano groups, can significantly impact its binding affinity to glutamate receptors. [, ] For example, 6-cyano-7-nitro-2,3-dihydroxyquinoxaline exhibits high affinity for the glutamate receptor binding site. [] Further investigations into different substituents and their positions on the quinoxaline ring system are necessary to establish a comprehensive SAR profile.
ANone: The provided research primarily focuses on the synthesis, structural characterization, and some aspects of the biological activity of this compound and its derivatives. Information regarding SHE regulations, detailed pharmacological profiles, toxicity, environmental impact, and other related aspects is not extensively covered in these studies.
A: Research on this compound and its derivatives has evolved from focusing on its synthesis and chemical properties [, , , , , , , ] to exploring its potential biological applications. The discovery of its antagonist activity against glutamate receptors marked a significant milestone, prompting further investigations into its structure-activity relationships and potential therapeutic uses. [, ]
A: The study of this compound showcases cross-disciplinary applications in synthetic organic chemistry, analytical chemistry, and medicinal chemistry. [, , , , , , , , , ] Further research may reveal synergistic applications in material science and other fields.
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